molecular formula C10H10OS B3022835 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl- CAS No. 826-86-8

4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-

Cat. No. B3022835
CAS RN: 826-86-8
M. Wt: 178.25 g/mol
InChI Key: YSYYFHVHCXBCCS-UHFFFAOYSA-N
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Description

The compound "4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-" is a heterocyclic chemical that has been the subject of various studies due to its potential applications in medicinal chemistry. Research has focused on synthesizing derivatives of this compound with different substituents to explore their biological activities, such as chemotherapeutic, antimicrobial, anticonvulsant, and anti-inflammatory properties .

Synthesis Analysis

The synthesis of derivatives of 4H-1-Benzothiopyran-4-one involves various chemical reactions. A convenient route has been reported for synthesizing 4H-thieno[2,3-b] benzothiopyran-4-ones with different substituents at position 2, which could serve as potential schistosomicidal or antihistaminic agents . Another study describes the chloromethylation of 2-phenyl-4H-1-benzothiopyran-4-ones, leading to compounds with significant antimicrobial activity . Additionally, 4-aryl-2-sulfenyl-2H-1-benzothiopyran derivatives have been prepared via intramolecular cyclization of lithiated intermediates . The Baylis-Hillman synthesis has also been employed for a convenient one-step synthesis of 3-substituted 2H-1-benzothiopyrans .

Molecular Structure Analysis

The molecular structure of 4H-1-Benzothiopyran-4-one derivatives is characterized by the presence of a benzothiopyran moiety, which is a fused ring system combining a benzene ring and a thiopyran ring. The thiopyran ring contains a sulfur atom, which imparts unique electronic and steric properties to the molecule. The various substituents added to this core structure can significantly alter its chemical behavior and biological activity .

Chemical Reactions Analysis

The chemical reactivity of 4H-1-Benzothiopyran-4-one derivatives includes reactions such as chloromethylation, cyclization, and reactions with electrophiles. For instance, chloromethylation has been used to introduce chloromethyl groups, which can be further converted into various substituted methyl derivatives . Cyclization reactions are key in forming the benzothiopyran ring system, as seen in the synthesis of 4-aryl-2-sulfenyl-2H-1-benzothiopyran derivatives . Additionally, the reaction of 5- and 7-methoxy-2-methyl-4H-1-benzothiopyran-4-one with lithium diisopropylamide followed by electrophiles has been used to synthesize 2-substituted derivatives .

Physical and Chemical Properties Analysis

The physical and chemical properties of 4H-1-Benzothiopyran-4-one derivatives are influenced by their molecular structure and the nature of their substituents. These properties include solubility, melting points, and reactivity towards various reagents. For example, the introduction of a chloromethyl group can enhance the antimicrobial activity of the compound . The presence of a sulfur atom within the ring system can affect the electron distribution and thus the reactivity of the molecule . The synthesis and reactions of these compounds often involve the use of ionic liquids, which can offer a green and efficient alternative to traditional solvents .

properties

IUPAC Name

2-methyl-2,3-dihydrothiochromen-4-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H10OS/c1-7-6-9(11)8-4-2-3-5-10(8)12-7/h2-5,7H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YSYYFHVHCXBCCS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1CC(=O)C2=CC=CC=C2S1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H10OS
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID90342941
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

178.25 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-

CAS RN

826-86-8
Record name 2,3-Dihydro-2-methyl-4H-1-benzothiopyran-4-one
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=826-86-8
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name 4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID90342941
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
4H-1-Benzothiopyran-4-one, 2,3-dihydro-2-methyl-
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